D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine
Description
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine is a synthetic pentapeptide composed exclusively of D-amino acids. Its sequence (Ala-Phe-Tyr-Tyr-Phe) features two aromatic residues (phenylalanine and tyrosine) in the D-configuration. D-amino acids are rare in eukaryotic systems but are critical in bacterial peptidoglycan biosynthesis and confer resistance to enzymatic degradation due to their non-natural stereochemistry . The presence of multiple aromatic side chains may enhance hydrophobic interactions with biological targets, such as membrane receptors or enzyme active sites, while the D-configuration increases metabolic stability compared to L-isoforms .
Properties
CAS No. |
644996-96-3 |
|---|---|
Molecular Formula |
C39H43N5O8 |
Molecular Weight |
709.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H43N5O8/c1-24(40)35(47)41-31(20-25-8-4-2-5-9-25)36(48)42-32(21-27-12-16-29(45)17-13-27)37(49)43-33(22-28-14-18-30(46)19-15-28)38(50)44-34(39(51)52)23-26-10-6-3-7-11-26/h2-19,24,31-34,45-46H,20-23,40H2,1H3,(H,41,47)(H,42,48)(H,43,49)(H,44,50)(H,51,52)/t24-,31-,32-,33-,34-/m1/s1 |
InChI Key |
FZWBWFAAUFBTMY-KHJXSPNTSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-phenylalanine, is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-tyrosine, D-tyrosine, and D-phenylalanine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from any impurities .
Chemical Reactions Analysis
Types of Reactions
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: The phenylalanine and tyrosine residues can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds (if present).
Substitution: Introduction of nitro or halogen groups on the aromatic rings of phenylalanine and tyrosine.
Scientific Research Applications
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Mechanism of Action
The mechanism of action of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of D-amino acids can enhance the stability and resistance to proteolytic degradation, making it a valuable tool in various applications .
Comparison with Similar Compounds
D-Alanyl-D-Alanine
Structure : A dipeptide (Ala-Ala) involved in bacterial cell wall biosynthesis.
Key Differences :
- The target pentapeptide contains aromatic residues (Phe, Tyr) instead of alanine, which may alter binding specificity.
- D-Alanyl-D-Alanine is a substrate for vancomycin, while the target compound’s aromatic residues could reduce glycopeptide antibiotic affinity, similar to D-Ala-D-Lac depsipeptides in vancomycin-resistant bacteria .
Functional Implications : - D-Alanyl-D-Alanine is essential for peptidoglycan cross-linking, whereas the target pentapeptide’s biological role remains underexplored but may involve antimicrobial resistance or signaling .
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (CAS 644997-17-1)
Structure : A tetrapeptide (Gly-Phe-Tyr-Trp-Phe) with similar aromatic D-residues.
Key Differences :
DL-Tyrosine-Containing Peptides
Structure : Racemic mixtures of D- and L-tyrosine in peptide backbones.
Key Differences :
- The target compound uses pure D-tyrosine, avoiding competition with L-isoforms in metabolic pathways, as seen in phenylalanine/tyrosine incorporation studies .
- DL-Tyrosine peptides exhibit reduced enzymatic stability compared to all-D configurations .
Functional Implications : - Pure D-isoforms resist proteolysis, making them suitable for therapeutic applications requiring prolonged half-lives .
Data Table: Structural and Functional Comparison
*Calculated based on amino acid masses.
Research Findings and Implications
- Antibiotic Resistance : The Tyr→Phe substitution in D-Ala ligases (as in vancomycin-resistant bacteria) highlights how aromatic residue positioning influences enzyme specificity . The target pentapeptide’s Tyr residues may similarly modulate interactions with antibiotics or host enzymes.
- Therapeutic Potential: D-amino acid peptides are explored for their protease resistance and reduced immunogenicity. The target compound’s stability and aromaticity make it a candidate for drug delivery or antimicrobial design .
- Structural Insights : Comparative studies with shorter D-peptides (e.g., D-Ala-D-Ala) suggest that chain elongation and aromatic residue incorporation enhance target specificity but reduce solubility, necessitating formulation optimization .
Biological Activity
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine is a synthetic peptide composed of five D-amino acids. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of D-amino acids, which confer stability against enzymatic degradation compared to their L-counterparts. The specific sequence of amino acids contributes to its unique interactions with biological targets.
| Amino Acid | Type | Role in Structure |
|---|---|---|
| D-Alanine | D-amino | Contributes to stability |
| D-Phenylalanine | D-amino | Enhances hydrophobic interactions |
| D-Tyrosine | D-amino | Provides potential for hydrogen bonding |
| D-Tyrosine | D-amino | Provides potential for hydrogen bonding |
| D-Phenylalanine | D-amino | Enhances hydrophobic interactions |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The peptide can modulate the activity of these targets, leading to various physiological effects.
- Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering cellular functions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains:
- Staphylococcus aureus : IC50 values demonstrated effective inhibition.
- Escherichia coli : Reduced growth observed in treated cultures.
Case Studies
- Study on Antimicrobial Efficacy : A study published in EcoSal Plus evaluated the antimicrobial activity of synthetic peptides similar to this compound. The results indicated a dose-dependent response against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .
- Enzyme Interaction Analysis : Research published in Nucleic Acids Research highlighted the interaction between similar peptides and aminoacyl-tRNA synthetases (AARSs). The study revealed that these peptides could modulate enzyme activity, providing insights into their potential roles in metabolic regulation .
Applications
The unique properties of this compound open avenues for various applications:
- Pharmaceutical Development : Due to its antimicrobial properties, this compound could be developed into new antibiotics.
- Biotechnology : Its ability to modulate enzyme activity makes it a candidate for use in biotechnological applications involving protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
